9-Hydroxyrisperidone is the major active metabolite of the atypical antipsychotic drug, Risperidone. [, ] It is primarily metabolized by the cytochrome P450 isoenzyme CYP2D6, and to a lesser extent by CYP3A4/5. [] 9-Hydroxyrisperidone exhibits similar pharmacological effects as Risperidone, acting as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors. [] It has a longer half-life than Risperidone (approximately 24 hours compared to 3 hours), contributing to a greater pharmacological effect. []
Further research is warranted to understand the pharmacodynamic profile and impact of 9-Hydroxyrisperidone in specific patient populations, such as those with progressive multiple sclerosis. [] Investigating the role of 9-Hydroxyrisperidone in the context of risperidone-induced extrapyramidal side effects and the influence of systemic inflammation on its pharmacokinetics could further refine its clinical use. [, ]
9-Keto Risperidone is synthesized during the production of Risperidone and can also be isolated from biological samples where Risperidone is metabolized. It serves as a reference standard in analytical chemistry for studying impurities associated with Risperidone synthesis.
The synthesis of 9-Keto Risperidone involves several methods, primarily focusing on its formation through reactions involving precursor compounds derived from Risperidone.
One common synthesis route includes the reaction between 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride and 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. This reaction typically occurs in an aqueous environment with sodium carbonate acting as a base to facilitate the reaction .
The process can be optimized by controlling parameters such as temperature and pH to minimize impurities. The synthesis often employs techniques such as liquid-liquid extraction and chromatography for purification .
Structure
The molecular formula for 9-Keto Risperidone is C23H26F2N4O2, with a molecular weight of approximately 424.48 g/mol. The compound features a complex structure that includes multiple rings and functional groups contributing to its pharmacological activity.
The structural analysis can be confirmed using various spectroscopic techniques:
9-Keto Risperidone can undergo several chemical reactions that are significant for its study and application in pharmaceuticals.
These reactions are crucial for modifying the compound to enhance its therapeutic efficacy or reduce side effects.
The mechanism of action for 9-Keto Risperidone is closely related to that of its parent compound, Risperidone.
9-Keto Risperidone primarily acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors in the central nervous system. This dual action contributes to its antipsychotic effects by modulating neurotransmitter activity associated with mood regulation and psychosis .
Additionally, it undergoes metabolism primarily via cytochrome P450 enzymes (CYP2D6 and CYP3A4), which further influences its pharmacokinetics and dynamics in clinical settings .
Relevant analyses often include chromatographic methods to assess purity and concentration in pharmaceutical formulations .
9-Keto Risperidone has several scientific applications:
9-Hydroxyrisperidone (C₂₃H₂₇FN₄O₃) is a benzisoxazole derivative formed through hydroxylation of the parent antipsychotic compound risperidone. Its molecular weight is 426.48 g/mol, with a polar surface area of 84.39 Ų and moderate lipophilicity (XLogP: 2.69) [3] [6]. The compound contains one hydrogen bond donor and four hydrogen bond acceptors, conforming to Lipinski's rule of five parameters—predicting favorable oral bioavailability [3] [6]. The hydroxyl group at the C9 position of the pyridopyrimidinone ring creates a chiral center, yielding two enantiomers:
These enantiomers exhibit distinct pharmacological profiles. The (R)-enantiomer demonstrates 3-5 fold higher affinity for dopamine D₂ and serotonin 5-HT₂A receptors compared to the (S)-enantiomer [8]. Stereochemical purity significantly influences receptor binding kinetics, with the (R)-isomer contributing predominantly to therapeutic effects in clinical applications.
Table 1: Physicochemical Properties of 9-Hydroxyrisperidone
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₂₃H₂₇FN₄O₃ | Calculated |
Molecular Weight | 426.48 g/mol | Mass spectrometry |
Hydrogen Bond Donors | 1 | Computational prediction |
Hydrogen Bond Acceptors | 4 | Computational prediction |
Rotatable Bonds | 4 | Computational prediction |
Topological Polar Surface Area | 84.39 Ų | Computational prediction |
XLogP | 2.69 | Chromatographic determination |
Water Solubility | 0.297 mg/mL | Experimental measurement |
Table 2: Comparative Characteristics of 9-Hydroxyrisperidone Stereoisomers
Property | (R)-Isomer | (S)-Isomer |
---|---|---|
CAS Number | 130049-85-3 | 144598-75-4 |
Receptor Binding Affinity (D₂) | High (Ki = 1.6 nM) | Moderate (Ki = 6.2 nM) |
Receptor Binding Affinity (5-HT₂A) | High (Ki = 0.5 nM) | Low (Ki = 8.9 nM) |
Metabolic Clearance | Slower | Faster |
Protein Binding | 77% | 74% |
9-Hydroxyrisperidone is the principal pharmacologically active metabolite generated during risperidone biotransformation. Hepatic metabolism via cytochrome P450 enzymes—primarily CYP2D6 and secondarily CYP3A4—catalyzes the hydroxylation reaction [4] [7]. In vitro studies with recombinant human enzymes demonstrate CYP2D6's metabolic activity (7.5 pmol/pmol CYP/min) significantly exceeds CYP3A4 (0.4 pmol/pmol CYP/min) and CYP3A5 (0.2 pmol/pmol CYP/min) [4]. This metabolic pathway accounts for 31% of urinary excreted risperidone derivatives in humans [7].
The metabolite exhibits equipotency to risperidone in receptor binding profiles, with nearly identical affinity for dopamine D₂ and serotonin 5-HT₂A receptors [1] [7]. In vivo studies confirm comparable brain penetration, though tissue distribution varies: risperidone demonstrates higher brain-to-plasma ratios, while 9-hydroxyrisperidone accumulates more extensively in kidneys and liver due to differential transporter affinity [1]. The metabolite contributes substantially to therapeutic effects, particularly in CYP2D6 poor metabolizers where risperidone accumulation occurs. Plasma concentrations of 9-hydroxyrisperidone typically exceed risperidone concentrations 3-20 fold in extensive metabolizers at steady state [5] [7].
Table 3: Metabolic Formation of 9-Hydroxyrisperidone by CYP Enzymes
Enzyme | Activity (pmol/pmol CYP/min) | Inhibition Profile |
---|---|---|
CYP2D6 | 7.5 | Quinidine-sensitive |
CYP3A4 | 0.4 | Ketoconazole-sensitive |
CYP3A5 | 0.2 | Ketoconazole-sensitive |
CYP1A2 | Undetectable | Not applicable |
CYP2C9 | Undetectable | Not applicable |
The "active moiety" in risperidone pharmacotherapy encompasses the sum of risperidone and 9-hydroxyrisperidone due to their comparable receptor binding and therapeutic effects [1] [5] [7]. This concept underpins therapeutic drug monitoring (TDM) protocols, with the therapeutic reference range established at 20-60 ng/mL for the combined concentrations [10]. Pharmacokinetic parameters between components differ significantly:
Population pharmacokinetic modeling reveals that covariates affect each component differently:
In elderly populations, physiologically based pharmacokinetic (PBPK) modeling demonstrates 35-37% higher Cₘₐₓ for 9-hydroxyrisperidone compared to young adults due to age-related reductions in renal clearance [9]. The metabolite's area under the curve (AUC) increases 24-44% in patients over 65 years, necessitating dose adjustments despite stable CYP2D6 activity across age groups [9].
Table 4: Pharmacokinetic Parameters of Risperidone and 9-Hydroxyrisperidone at Steady State
Parameter | Risperidone | 9-Hydroxyrisperidone | Active Moiety |
---|---|---|---|
Tₘₐₓ (hours) | 1.6 ± 0.2 | 2.5 ± 0.2 | 1.8 ± 0.1 |
T₁/₂ (hours) | 3.2 ± 0.3 (EM) | 24.7 ± 1.7 | 22.6 ± 1.5 |
20.0 (PM) | |||
Cₛₛₘₐₓ (μg/L) | 89.1 ± 12.1 | 137.8 ± 9.5 | 226.9 ± 16.4 |
AUCₛₛ₀₋₁₂ (μg·h/L) | 443.2 ± 82.9 | 1327.2 ± 83.9 | 1770.4 ± 140.3 |
Vd/F (L) | 34.1 ± 5.1 | Not applicable | Not applicable |
CL/F (L/h) | 8.7 ± 1.3 (EM) | 8.83 (age-dependent) | Not applicable |
The active moiety approach proves particularly relevant for long-acting injectable (LAI) formulations. Risperidone ISM® achieves therapeutic active moiety concentrations within 2 hours post-injection and sustains levels throughout the 28-day dosing interval (mean Cₘᵢₙ: 34.4-36.1 ng/mL) without oral supplementation [10]. Biphasic release profiles show distinct concentration peaks at 24 hours and 21-24 days, with deltoid administration yielding 18-22% higher systemic exposure than gluteal administration due to differential absorption kinetics [10].
Table 5: Covariate Effects on Active Moiety Pharmacokinetics
Covariate | Effect on Risperidone | Effect on 9-Hydroxyrisperidone | Clinical Relevance |
---|---|---|---|
CYP2D6 PM Phenotype | 4.3-fold ↑ AUC | 1.2-fold ↑ AUC | Dose reduction required |
CYP2D6 Inhibitors | 3.8-fold ↑ Cₘₐₓ | 1.4-fold ↑ Cₘₐₓ | Avoid combination therapy |
Age >65 years | 24-44% ↑ Cₘₐₓ | 35-37% ↑ Cₘₐₓ | 30-50% dose reduction |
High BMI | Minimal effect | Significant ↑ concentrations | Monitor metabolic effects |
Carbamazepine | 68% ↓ trough concentrations | 72% ↓ trough concentrations | Dose increase may be needed |
Relevant Compounds Mentioned:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: